molecular formula C19H22N2O3S B2555247 3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole CAS No. 860648-74-4

3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole

Cat. No.: B2555247
CAS No.: 860648-74-4
M. Wt: 358.46
InChI Key: IYPPOGLTFLMFNR-UHFFFAOYSA-N
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Description

3'-(Benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole is a substituted bipyrrole derivative featuring a benzenesulfonyl group at the 3' position, a 2-methoxyethyl substituent at the 1' position, and methyl groups at the 4' and 5' positions. This compound belongs to the bipyrrole class, which consists of two pyrrole rings connected by a single bond. Such derivatives are of interest in medicinal chemistry due to their structural similarity to naturally occurring pyrrole alkaloids and synthetic analogs with antimicrobial or antitumor properties .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-16(2)21(13-14-24-3)19(20-11-7-8-12-20)18(15)25(22,23)17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPPOGLTFLMFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Boronic Acid Preparation

The N-Boc-protected pyrrole-2-boronic acid is prepared by treating pyrrole with n-butyllithium followed by trisopropyl borate. Deprotection under acidic conditions yields the reactive boronic acid intermediate.

Coupling with Halogenated Pyrroles

A halogenated pyrrole (e.g., 5-bromo-3,4-dimethyl-pyrrole-2-carboxaldehyde) undergoes coupling with the boronic acid derivative in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in tetrahydrofuran (THF) at 80°C. This step achieves the bipyrrole backbone with 45–59% yield, depending on substituent steric effects.

Introduction of the Benzenesulfonyl Group

Sulfonylation is achieved via reaction with benzenesulfonyl azides under base-mediated conditions.

Base Optimization

DBU (1,8-diazabicycloundec-7-ene) in 1,2-dichloroethane (DCE) proves optimal, facilitating both sulfonamide formation and esterification (if applicable). Alternative bases like KOH or Cs₂CO₃ result in <10% yield due to poor nucleophilicity.

Reaction Mechanism

The process involves:

  • Azide Activation : Benzenesulfonyl azide reacts with DBU to generate a sulfonyl nitrene intermediate.
  • Nucleophilic Attack : The pyrrole’s amine group attacks the electrophilic sulfonyl nitrene, forming the sulfonamide bond.

Yields range from 84–88% for electron-donating substituents (e.g., methyl, methoxy) and 72–78% for electron-withdrawing groups (e.g., nitro).

Functionalization with 2-Methoxyethyl and Methyl Groups

Alkylation of the Pyrrole Nitrogen

The 1'-position nitrogen is alkylated using 2-methoxyethyl bromide in the presence of NaH in DMF. This step proceeds at 60°C for 12 hours, achieving 70–75% yield.

Methyl Group Installation

4',5'-Dimethyl substituents are introduced during the pyrrole synthesis stage. For example, 3,4-dimethylpyrrole is prepared via cycloaddition of acetylene derivatives with benzimidazolium ylides, followed by methylation using methyl iodide.

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

  • Bipyrrole Assembly : Suzuki coupling of 5-bromo-3,4-dimethyl-pyrrole-2-carboxaldehyde with pyrrole-2-boronic acid (59% yield).
  • Sulfonylation : Reaction with benzenesulfonyl azide/DBU in DCE (88% yield).
  • Alkylation : Treatment with 2-methoxyethyl bromide/NaH in DMF (73% yield).

Overall Yield : 32–38% after purification.

Reaction Optimization Data

Step Conditions Yield (%) Key Parameters
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, THF, 80°C 59 Boronic acid excess (1.5 eq)
Sulfonylation DBU, DCE, 60°C, 6 h 88 Electron-donating groups
Alkylation NaH, DMF, 60°C, 12 h 73 Steric hindrance minimization

Scalability and Practical Considerations

A gram-scale synthesis of the sulfonylated intermediate (e.g., 2-chloroethyl tosylprolinate) confirms feasibility, yielding 68% under standard conditions. Solvent recovery and catalyst recycling remain areas for further optimization.

Mechanistic Insights and Side Reactions

  • Radical Pathways : Excluded via TEMPO quenching experiments.
  • Solvent Role : DCE acts as both solvent and reactant in esterification byproducts.
  • Regioselectivity : Controlled by electronic effects of pyrrole substituents during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Halogenated Bipyrroles

  • 1,1'-Bis(5,5'-dichloro-1,1'-dimethyl-3,3',4,4'-tetrabromo-2,2'-bipyrrole (DBP-Br4Cl₂): This halogenated bipyrrole, synthesized by Gribble et al., contains bromine and chlorine substituents, conferring high lipophilicity and environmental persistence. Unlike the target compound, DBP-Br4Cl₂ lacks sulfonyl or methoxy groups but shares the bipyrrole backbone.
  • Heptachloro-1'-methyl-1,2'-bipyrrole (Q1): Another halogenated derivative with a methyl group at the 1' position.

B. Sulfonated Bipyrroles

  • 3'-(Benzenesulfonyl)-1'-[3-(1H-Imidazol-1-yl)propyl]-4',5'-dimethyl-1'H-1,2'-bipyrrole (CAS 860648-67-5): A close analog of the target compound, differing only in the 1' substituent (imidazolylpropyl vs. 2-methoxyethyl).
  • N-({1'-Benzyl-4',5'-Dimethyl-1'H-[1,2'-Bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide (CAS 478077-10-0) :
    Features a benzyl group at 1' and a thiophene-carboxamide at 3'. The carboxamide group introduces hydrogen-bonding capacity, contrasting with the sulfonyl group in the target compound. Its molecular weight (389.52 g/mol) is comparable .
Functional Group Variations

A. Carboxylic Acid Derivatives

  • 3,3',4,4'-Tetramethyl-1H,1'H-2,2'-bipyrrole-5,5'-dicarboxylic Acid: Contains carboxylic acid groups at the 5 and 5' positions, enabling metal chelation. The absence of sulfonyl or methoxy groups limits its solubility in nonpolar solvents compared to the target compound .

B. Methoxy-Substituted Derivatives

  • Its aldehyde functionality contrasts with the sulfonyl group in the target compound, suggesting divergent reactivity in nucleophilic substitutions .

Data Table: Key Properties of Selected Bipyrroles

Compound Name Substituents Molecular Weight (g/mol) Solubility Bioactivity Notes Source
Target Compound 3'-Benzenesulfonyl, 1'-(2-methoxyethyl), 4',5'-dimethyl ~406.5 (estimated) DMSO, Ethanol Under investigation Synthetic
DBP-Br4Cl₂ Halogenated (Br, Cl), methyl 647.3 Chloroform Environmental persistence Natural/Synthetic
CAS 860648-67-5 3'-Benzenesulfonyl, 1'-(imidazolylpropyl), 4',5'-dimethyl 449.5 DMSO Kinase inhibition potential Synthetic
3,3',4,4'-Tetramethyl-5,5'-dicarboxylic acid Carboxylic acid, methyl 300.3 Aqueous buffers Metal chelation Natural

Research Findings and Implications

  • Sulfonyl vs.
  • Methoxyethyl vs.
  • Methyl Groups : The 4',5'-dimethyl configuration in the target compound and its analogs likely contributes to hydrophobic interactions in binding pockets, a feature shared with natural bipyrroles like those found in postdiagenetic bacteria .

Biological Activity

3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H22N2O3S
  • Molecular Weight : 358.46 g/mol
  • CAS Number : 860648-74-4

The structure includes a bipyrrole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with bipyrrole structures often exhibit significant antimicrobial activity. A study demonstrated that derivatives of bipyrrole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Effects

The compound has shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to programmed cell death.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It can affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • DNA Interaction : Some studies suggest that bipyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited a significant inhibition zone compared to control samples, indicating potent antibacterial properties.
  • Study on Anticancer Activity :
    • Objective : To investigate cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating strong cytotoxicity.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition observed
AnticancerMCF-7 (breast cancer)MTT assayDose-dependent cytotoxicity noted
Enzyme InhibitionVarious enzymesEnzymatic assaysInhibition confirmed

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